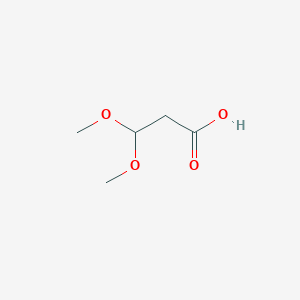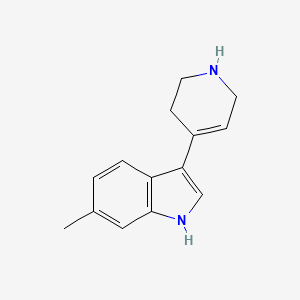
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Descripción general
Descripción
“6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic compound that contains an indole group and a tetrahydropyridine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Tetrahydropyridine is a six-membered ring with one nitrogen atom and four hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring and the tetrahydropyridine ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and tetrahydropyridine rings. The 6-methyl group on the indole ring and the 4-position of the tetrahydropyridine ring would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and tetrahydropyridine rings. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions at the 2- and 3-positions. The tetrahydropyridine ring can participate in a variety of reactions, including reductions and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and tetrahydropyridine rings could affect its solubility, melting point, and boiling point. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Safety And Hazards
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study derivatives of this compound, where different groups are attached to the indole or tetrahydropyridine rings .
Propiedades
IUPAC Name |
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXMIDTUTXWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439607 | |
| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
139774-14-4 | |
| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
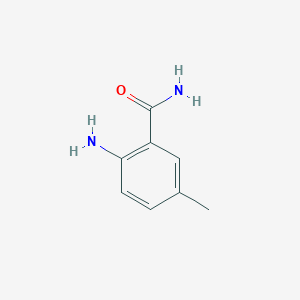
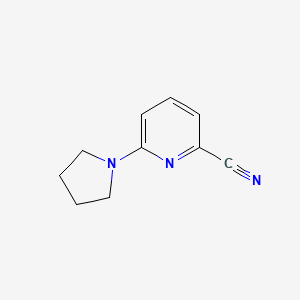
![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)
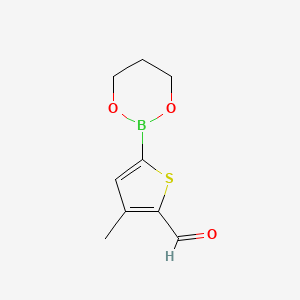
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)
![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)
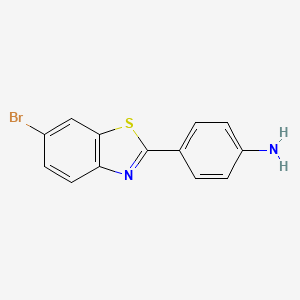
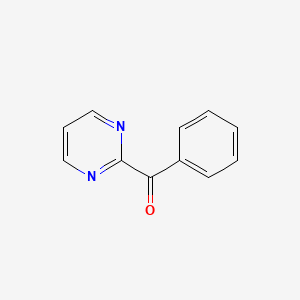
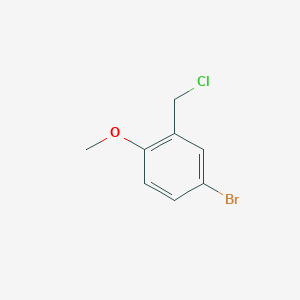
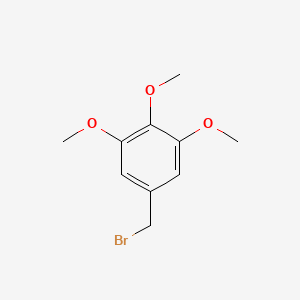
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)
